2'-脱氧-2'-亚甲基尿苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

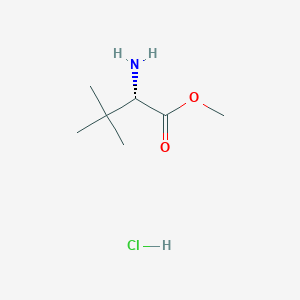

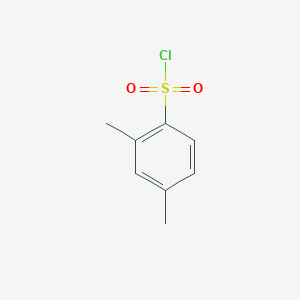

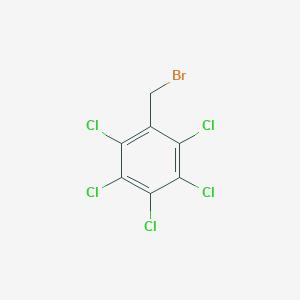

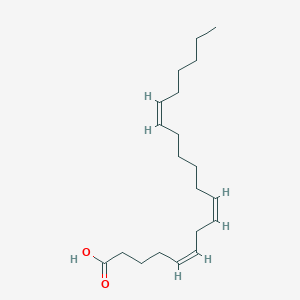

Uridine, 2'-deoxy-2'-methylene-, also known as Uridine, 2'-deoxy-2'-methylene-, is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Uridine, 2'-deoxy-2'-methylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine, 2'-deoxy-2'-methylene- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

其他化合物的合成

2'-脱氧-2'-亚甲基尿苷可用于合成其他化合物。 例如,它已用于(2'R)-2'-脱氧-2'-C-甲基尿苷的实际合成 . 该过程涉及在均相条件下使用低负载手性Rh催化剂对2'-脱氧-2'-外亚甲基尿苷进行非对映选择性氢化 .

抗流感治疗

尿苷的2'-脱氧糖衍生物,包括2'-脱氧-2'-亚甲基尿苷,在抗流感病毒活性方面显示出可喜的结果 . 这些化合物靶向病毒糖蛋白成熟过程中的糖基化加工步骤 . 这表明2'-脱氧-2'-亚甲基尿苷可能是开发新型抗流感疗法的潜在候选者 .

作用机制

Target of Action

The primary target of 2’-Deoxy-2’-methyleneuridine is the Escherichia coli ribonucleoside diphosphate reductase (RDPR) . This enzyme plays a crucial role in DNA synthesis, making it a significant target for this compound .

Mode of Action

2’-Deoxy-2’-methyleneuridine functions as an irreversible inactivator of the RDPR . It undergoes abstraction of H3’ to give an allylic radical that captures a hydrogen atom and decomposes to an active alkylating furanone species . This interaction with its target leads to significant changes in the enzyme’s activity, effectively inhibiting its function .

Biochemical Pathways

The compound affects the biochemical pathway involving the RDPR . By inhibiting this enzyme, 2’-Deoxy-2’-methyleneuridine disrupts the normal process of DNA synthesis. The downstream effects of this disruption are still under investigation.

Pharmacokinetics

DMDC has low systemic clearance, a moderate volume of distribution, and a short elimination half-life of between 2 and 6 hours . Renal clearance of DMDC accounts for approximately 30 to 50% of total clearance . These properties may provide some insight into the ADME properties of 2’-Deoxy-2’-methyleneuridine, but direct studies on this compound are needed for accurate information.

Result of Action

The result of 2’-Deoxy-2’-methyleneuridine’s action is the inhibition of RDPR, leading to a disruption in DNA synthesis . This disruption can have significant molecular and cellular effects, potentially leading to cell death .

生化分析

Biochemical Properties

“Uridine, 2’-deoxy-2’-methylene-” participates in biochemical reactions similar to uridine. It is converted to deoxyuridine triphosphate during DNA synthesis . This compound interacts with enzymes such as Uridine Phosphorylase 1 (UPP1), which catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . The nature of these interactions involves the binding of “Uridine, 2’-deoxy-2’-methylene-” to the active sites of these enzymes, facilitating various biochemical reactions .

Cellular Effects

“Uridine, 2’-deoxy-2’-methylene-” influences cell function by participating in metabolic processes. It maintains metabolic homeostasis during growth and cellular stress . It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, UPP1 transcription responds to growth factors and TNF-α via MAPK and NFB signaling in cancer cells .

Molecular Mechanism

The molecular mechanism of “Uridine, 2’-deoxy-2’-methylene-” involves its conversion to deoxyuridine triphosphate during DNA synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Uridine, 2’-deoxy-2’-methylene-” change over time. It shows good anti-influenza virus activity, making it a promising candidate for the development of new anti-influenza therapy . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

“Uridine, 2’-deoxy-2’-methylene-” is involved in pyrimidine salvage pathways, which enable the recycling of endogenous or exogenous-supplied pyrimidines . It interacts with enzymes such as UPP1 in these pathways .

Transport and Distribution

“Uridine, 2’-deoxy-2’-methylene-” is transported and distributed within cells and tissues. The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .

属性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,6,8-9,13,15H,1,4H2,(H,11,14,16)/t6-,8+,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOGIDIXKMOVSP-BWVDBABLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454355 |

Source

|

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119410-95-6 |

Source

|

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)

![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)